REACTION_SMILES
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[CH2:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)[O:30][C:31](=[O:32])[CH:33]([CH2:34][P:35]([CH2:36][CH2:37][CH2:38][c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1)(=[O:45])[OH:46])[CH2:47][CH2:48][C:49](=[O:50])[O:51][CH2:52][c:53]1[cH:54][cH:55][cH:56][cH:57][cH:58]1.[CH3:19][Al:20]([CH3:21])[CH3:22].[Cl:59][CH2:60][Cl:61].[P:1]([O:2][CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)([O:10][CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[O-:18]>>[P:1]([O:2][CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)([O:10][CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)(=[O:18])[CH2:34][CH:33]([C:31]([O:30][CH2:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)=[O:32])[CH2:47][CH2:48][C:49](=[O:50])[O:51][CH2:52][c:53]1[cH:54][cH:55][cH:56][cH:57][cH:58]1
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Name
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O=C(CCC(CP(=O)(O)CCCc1ccccc1)C(=O)OCc1ccccc1)OCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCC(CP(=O)(O)CCCc1ccccc1)C(=O)OCc1ccccc1)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Al](C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-]P(OCc1ccccc1)OCc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(CCC(CP(=O)(OCc1ccccc1)OCc1ccccc1)C(=O)OCc1ccccc1)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |